A-NORANDROSTANE-2-beta,17-beta-DIOL, 2-alpha-ETHYNYL-17-alpha-METHYL-
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Overview
Description
A-NORANDROSTANE-2-beta,17-beta-DIOL, 2-alpha-ETHYNYL-17-alpha-METHYL- is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound features a unique ethynyl group at the 2-alpha position and a methyl group at the 17-alpha position, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-NORANDROSTANE-2-beta,17-beta-DIOL, 2-alpha-ETHYNYL-17-alpha-METHYL- typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Introduction of the Ethynyl Group: This is achieved through the reaction of a suitable steroid precursor with an ethynylating agent under basic conditions.
Methylation: The methyl group at the 17-alpha position is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
A-NORANDROSTANE-2-beta,17-beta-DIOL, 2-alpha-ETHYNYL-17-alpha-METHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones at the 2-beta and 17-beta positions.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and as an anabolic agent.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The compound exerts its effects by interacting with androgen receptors in the body. The ethynyl and methyl groups enhance its binding affinity and selectivity for these receptors. Upon binding, it modulates the expression of target genes involved in various physiological processes, including muscle growth, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
A-NORANDROSTANE-2-beta,17-beta-DIOL, 2-alpha-ETHYNYL-: Similar structure but lacks the 17-alpha methyl group.
17-alpha-Methyl-5-alpha-androstane-3-alpha,17-beta-diol: Similar but with different hydroxylation pattern.
2-alpha-Ethynyl-17-alpha-methyl-A-norandrostane-2-beta,17-beta-diol: Very similar but with slight variations in stereochemistry.
Uniqueness
A-NORANDROSTANE-2-beta,17-beta-DIOL, 2-alpha-ETHYNYL-17-alpha-METHYL- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
52-73-3 |
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Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R,3aS,3bS,5aS,6S,8aS,8bR,10aS)-2-ethynyl-3a,5a,6-trimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol |
InChI |
InChI=1S/C21H32O2/c1-5-21(23)12-14-6-7-15-16(18(14,2)13-21)8-10-19(3)17(15)9-11-20(19,4)22/h1,14-17,22-23H,6-13H2,2-4H3/t14-,15+,16-,17-,18-,19-,20-,21+/m0/s1 |
InChI Key |
CKVARAAULLDWSS-OCHQKFOUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C4)(C#C)O)C |
Origin of Product |
United States |
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